(R)-2-amino-N-benzyl-3-methoxypropanamide
Overview
Description
®-2-amino-N-benzyl-3-methoxypropanamide is an organic compound with a chiral center, making it optically active
Scientific Research Applications
®-2-amino-N-benzyl-3-methoxypropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
Target of Action
It is known to be an impurity of lacosamide , a potent anticonvulsant . Therefore, it might interact with similar targets as Lacosamide, such as voltage-gated sodium channels, which play a crucial role in the propagation of action potentials in neurons.
Pharmacokinetics
It is soluble in chloroform and methanol , suggesting that it might have good bioavailability
Action Environment
It is recommended to be stored at 2-8°c and protected from light , suggesting that temperature and light exposure might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-benzyl-3-methoxypropanamide typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, often derived from natural sources or synthesized through chiral resolution techniques.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting the chiral amine with benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-N-benzyl-3-methoxypropanamide may involve:
Large-scale Amidation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-N-benzyl-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-N-benzyl-3-methoxypropanamide: The enantiomer of the compound, which may have different biological activities.
2-amino-N-benzylpropanamide: Lacks the methoxy group, leading to different chemical properties.
N-benzyl-3-methoxypropanamide: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
®-2-amino-N-benzyl-3-methoxypropanamide is unique due to its chiral nature and the presence of both amino and methoxy functional groups, which confer specific reactivity and potential biological activity.
Properties
IUPAC Name |
(2R)-2-amino-N-benzyl-3-methoxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLANNRKFDHEKD-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)NCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435655 | |
Record name | N-Benzyl-O-methyl-D-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196601-69-1 | |
Record name | (R)-2-Amino-N-benzyl-3-methoxypropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196601-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-O-methyl-D-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88M5U8KUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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